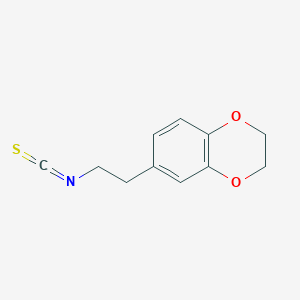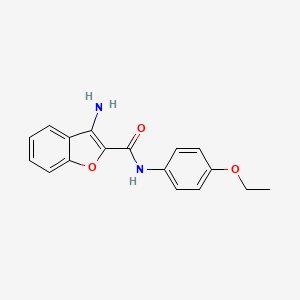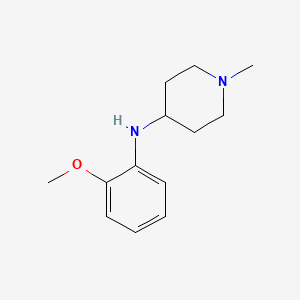
2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline
Overview
Description
2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
UV Spectra and Electron-Donating Ability
Research by Cumper and Singleton (1968) on the ultraviolet spectra of aniline and its derivatives, including compounds similar to 2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline, highlighted that N-methylation increases the electron-donating ability of the amino group. This change affects the UV spectra and indicates the potential of such compounds in studies requiring controlled electron-donating characteristics (Cumper & Singleton, 1968).
Efficient N-Monomethylation Method
Peng et al. (2009) developed an efficient method for the N-monomethylation of primary aryl amines, demonstrating the synthesis of derivatives of this compound. This method has implications for the production of compounds used as imaging agents for diseases like Alzheimer’s (Peng et al., 2009).
Sequential Coupling and N-Methylation Catalysis
Selva, Perosa, and Fabris (2008) described a catalytic process involving the transesterification of cyclic carbonates and the selective N-methylation of anilines, including compounds structurally related to this compound. This process underscores the importance of such compounds in green chemistry applications (Selva, Perosa, & Fabris, 2008).
Electrochemical Polymerization
Oyama and Ohsaka (1987) investigated the electrochemical polymerization of aromatic compounds with amino groups, indicating the potential use of this compound and its derivatives in creating electroactive polymer films. Such films have applications in electronic devices and sensors (Oyama & Ohsaka, 1987).
Properties
IUPAC Name |
2-(aminomethyl)-N-methyl-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9(2)13(3)11-7-5-4-6-10(11)8-12/h4-7,9H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOMQHGYXXPSEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


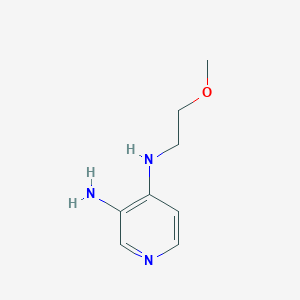

![1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1517013.png)
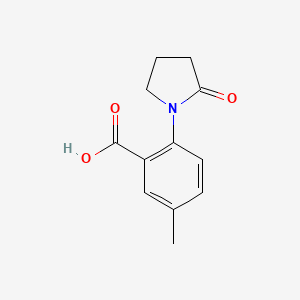
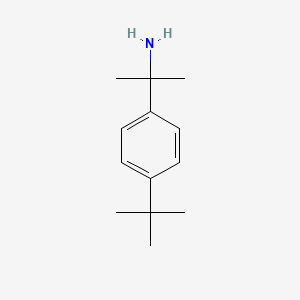
![4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B1517016.png)
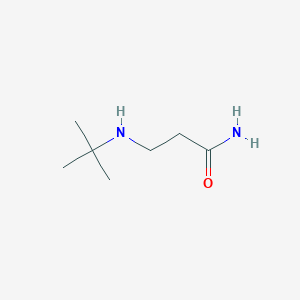


![2-[(4-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517025.png)
